molecular formula C20H25N3O2 B2455334 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 2034226-80-5

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2455334
CAS No.: 2034226-80-5
M. Wt: 339.439
InChI Key: DZSDAYVZPZTMKC-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a hybrid structure combining pyridine, piperidine, and acetamide pharmacophores, a design strategy frequently employed to develop novel bioactive molecules . The piperidine scaffold is a privileged structure in pharmaceutical agents, and its substitution with a pyridinyl group, as seen in the related compound 1-(Pyridin-3-ylmethyl)piperidin-4-amine, is a common modification to fine-tune the properties of research compounds . Similarly, the (m-tolyloxy)acetamide moiety is a key functional group found in various compounds under investigation . Compounds with such complex hybrid architectures are frequently explored for their potential biological activities. Recent scientific literature highlights that hybrid azine derivatives, particularly those incorporating piperidine and pyridine rings, are a prominent area of investigation for their antifungal properties . These compounds are studied to overcome challenges like antimicrobial resistance and to develop new agents for both agricultural and human health applications . Furthermore, piperidine-based molecules are extensively researched in other therapeutic areas, including as inhibitors of protein targets like the NLRP3 inflammasome for inflammatory diseases , and as agonists for enzymes such as AMPK for metabolic disorders . This compound is provided for research purposes to support these and other investigative pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-4-2-6-19(12-16)25-15-20(24)22-13-17-7-10-23(11-8-17)18-5-3-9-21-14-18/h2-6,9,12,14,17H,7-8,10-11,13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSDAYVZPZTMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and tolyloxy groups. Common synthetic routes include:

  • Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine.

  • Pyridine Introduction: The pyridine ring is introduced via nucleophilic substitution reactions.

  • Tolyloxy Group Addition: The tolyloxy group is added through a reaction with m-tolyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Ammonia (NH₃) in ethanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted piperidines or pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure with a different position of the pyridine nitrogen.

  • N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure with a different position of the pyridine nitrogen.

  • N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure with a different position of the tolyloxy group.

Uniqueness: The uniqueness of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a piperidine moiety, and an acetamide group. Its molecular formula is C18H24N2OC_{18}H_{24}N_2O, and it exhibits properties that may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing pyridine and piperidine rings have shown effectiveness against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth.

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.0
Compound BLung Cancer3.2
This compoundTBDTBDOngoing studies

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the pyridine moiety is often linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds in cancer treatment. Preliminary results suggest that these compounds can reduce tumor size significantly compared to controls.

Q & A

Q. What are the optimal synthetic routes for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including substitution, reduction, and condensation. For example:
  • Substitution : React pyridin-3-yl-piperidine intermediates with m-tolyloxyacetic acid derivatives under alkaline conditions to form key intermediates .
  • Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives, as seen in analogous acetamide syntheses .
  • Condensation : Employ condensing agents (e.g., DCC) to link the piperidine-methyl and m-tolyloxyacetamide moieties .
  • Characterization : Confirm intermediate structures via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR for proton environments (e.g., pyridine/piperidine ring protons at δ 7.0–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., calculated [M+H]+^+ = 394.19) .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • Receptor Profiling : Screen against GPCR or kinase panels using radioligand binding assays .
  • Enzyme Inhibition Assays : Test acetylcholinesterase or cytochrome P450 inhibition via fluorometric or colorimetric methods .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to receptors like 5-HT2A_{2A} or σ-1, leveraging structural analogs (e.g., piperidine-pyridine scaffolds in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Variation of Substituents : Modify the m-tolyloxy group (e.g., replace -OCH3_3 with -CF3_3) and compare activity in antimicrobial or receptor-binding assays .
  • Piperidine Ring Modifications : Introduce substituents (e.g., methyl, benzyl) at the piperidine 4-position and assess pharmacokinetic properties (logP, solubility) .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ, π parameters) with IC50_{50} values .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers (e.g., conflicting IC50_{50} values due to assay pH differences) .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curve assays .

Q. What strategies are effective for improving the aqueous solubility and metabolic stability of this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the acetamide carbonyl group to enhance solubility .
  • Crystallinity Modulation : Use co-solvents (e.g., PEG 400) or amorphous solid dispersions to improve dissolution rates .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., rat liver microsomes) and identify metabolic soft spots via LC-MS/MS .

Q. How can in silico methods predict off-target interactions or toxicity?

  • Methodological Answer :
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors in the pyridine ring) .
  • Toxicity Prediction : Apply ADMET Predictor™ or ProTox-II to estimate hepatotoxicity and hERG channel inhibition risks .
  • Docking to Off-Targets : Screen against databases like ChEMBL for unintended targets (e.g., dopamine D2_2 receptor) .

Q. What experimental approaches can elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Silence candidate targets (e.g., sigma-1 receptor) in cell lines and measure changes in compound efficacy .
  • Thermal Shift Assays : Monitor protein melting shifts to identify direct binding partners .
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway activation (e.g., apoptosis, autophagy) .

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